molecular formula C14H13NO2S B12571407 N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine CAS No. 207553-19-3

N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine

Cat. No.: B12571407
CAS No.: 207553-19-3
M. Wt: 259.33 g/mol
InChI Key: MRPYZHKVEDZSQD-GOSISDBHSA-N
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Description

N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is a complex organic compound characterized by its unique structural features This compound contains a benzenesulfinyl group attached to a phenylethylidene moiety, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine typically involves the reaction of benzenesulfinyl chloride with a suitable phenylethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The hydroxylamine group can also participate in redox reactions, further contributing to its biological effects.

Comparison with Similar Compounds

    N-(2-Benzenesulfonyl-ethyl)-N-phenyl-hydroxylamine: This compound has a similar structure but with a sulfonyl group instead of a sulfinyl group.

    Sulfonimidates: These compounds share the sulfinyl functional group and have similar reactivity.

Uniqueness: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

207553-19-3

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

N-[1-phenyl-2-[(R)-phenylsulfinyl]ethylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2S/c16-15-14(12-7-3-1-4-8-12)11-18(17)13-9-5-2-6-10-13/h1-10,16H,11H2/t18-/m1/s1

InChI Key

MRPYZHKVEDZSQD-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NO)C[S@@](=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CS(=O)C2=CC=CC=C2

Origin of Product

United States

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